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5-Hydroxyproline - 104111-00-4

5-Hydroxyproline

Catalog Number: EVT-3343989
CAS Number: 104111-00-4
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

5-Hydroxyproline is predominantly sourced from collagen-rich tissues such as skin, tendons, and cartilage. It can also be synthesized in vitro from proline through enzymatic hydroxylation. In addition, dietary sources include animal products that contain collagen, such as bone broth and gelatin.

Classification

5-Hydroxyproline is classified as an amino acid, specifically a modified form of proline. It is categorized under non-standard amino acids due to its unique hydroxyl group at the fifth carbon, distinguishing it from standard amino acids.

Synthesis Analysis

Methods

The synthesis of 5-hydroxyproline can occur through various methods:

  1. Enzymatic Synthesis: The primary method involves the enzymatic conversion of proline to 5-hydroxyproline via prolyl hydroxylase. This reaction requires molecular oxygen and α-ketoglutarate as substrates, with the production of carbon dioxide and succinate as byproducts.
  2. Chemical Synthesis: Chemical methods for synthesizing 5-hydroxyproline include:
    • Hydroxylation of Proline: Using oxidizing agents like hydrogen peroxide in alkaline conditions.
    • Total Synthesis: Multi-step organic synthesis approaches can also yield 5-hydroxyproline from simpler precursors through various reactions including alkylation and oxidation.

Technical Details

The enzymatic reaction can be summarized as follows:

Proline+O2+ ketoglutarate5 Hydroxyproline+CO2+Succinate\text{Proline}+\text{O}_2+\text{ ketoglutarate}\rightarrow \text{5 Hydroxyproline}+\text{CO}_2+\text{Succinate}

This reaction is significant in collagen biosynthesis and requires careful control of conditions to ensure high yields.

Molecular Structure Analysis

Structure

The molecular formula of 5-hydroxyproline is C₅H₉NO₃. Its structure features a pyrrolidine ring similar to proline but with an additional hydroxyl group attached to the fifth carbon atom.

Data

  • Molecular Weight: 131.13 g/mol
  • Melting Point: Approximately 240 °C (decomposes)
  • Solubility: Soluble in water due to its polar hydroxyl group.
Chemical Reactions Analysis

Reactions

5-Hydroxyproline participates in several biochemical reactions:

  1. Formation of Collagen: It contributes to the stability of collagen by forming hydrogen bonds within the triple helix structure.
  2. Oxidation Reactions: It can undergo oxidation to form other compounds, which may play roles in metabolic pathways.
  3. Degradation Pathways: It can be metabolized back to proline or further degraded into other metabolites depending on cellular needs.

Technical Details

The oxidation of 5-hydroxyproline can be catalyzed by various enzymes or chemical oxidants, leading to products that participate in metabolic cycles.

Mechanism of Action

Process

The mechanism by which 5-hydroxyproline functions primarily involves its structural role in collagen:

  • The hydroxyl group allows for enhanced hydrogen bonding between collagen strands, increasing tensile strength and stability.
  • During collagen synthesis, prolyl hydroxylase facilitates the conversion of proline residues to 5-hydroxyproline, which is crucial for proper folding and stability.

Data

Studies have shown that deficiencies in vitamin C lead to reduced levels of 5-hydroxyproline and result in weakened collagen structures, highlighting its importance in connective tissue integrity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter taste when tasted in large quantities.

Chemical Properties

  • pH: Typically neutral when dissolved in water.
  • Reactivity: Reacts with strong acids and bases; stable under normal conditions but sensitive to extreme pH levels.

Relevant Data or Analyses

Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to analyze the purity and structure of 5-hydroxyproline.

Applications

Scientific Uses

  1. Biochemical Research: Used extensively in studies related to collagen metabolism and disorders associated with connective tissue.
  2. Clinical Diagnostics: Measurement of hydroxyproline levels in urine or plasma serves as a biomarker for collagen turnover and can indicate conditions such as osteoporosis or fibrosis.
  3. Pharmaceuticals: Investigated for potential therapeutic applications in promoting wound healing and tissue regeneration due to its role in collagen synthesis.
  4. Nutritional Supplements: Incorporated into dietary supplements aimed at improving skin elasticity and joint health.
Biosynthesis and Post-Translational Modification Mechanisms

Enzymatic Pathways of Proline Hydroxylation in Eukaryotes

5-Hydroxyproline (3-hydroxyproline) is formed via enzymatic hydroxylation of specific proline residues within polypeptide chains, primarily catalyzed by prolyl 3-hydroxylase (P3H) enzymes. Unlike the more abundant 4-hydroxyproline (4-Hyp), 3-hydroxyproline occurs predominantly in fibrillar collagens (types I, II, III, V, XI) and basement membrane collagen (type IV). The hydroxylation occurs co-translationally in the endoplasmic reticulum lumen and requires a strict Xaa-Pro-Gly tripeptide motif within collagen α-chains, where the target proline occupies the Xaa position. This modification is critical for collagen helix stability and intermolecular cross-linking [1] [7] [10].

Three P3H isozymes exist in vertebrates:

  • P3H1 (LEPRE1 gene): Primarily modifies collagen type I.
  • P3H2 (LEPREL1 gene): Targets collagen type IV.
  • P3H3 (LEPREL2 gene): Function less characterized, potentially regulatory.

These enzymes form obligatory complexes with chaperones: Cartilage-Associated Protein (CRTAP) and Cyclophilin B (PPIB). CRTAP stabilizes P3H1, while Cyclophilin B exhibits peptidyl-prolyl cis-trans isomerase activity, facilitating collagen folding. Genetic ablation of P3H1 or CRTAP in mice eliminates 3Hyp in type I collagen and causes severe osteogenesis imperfecta-like phenotypes, underscoring its structural importance [7] [10].

Table 1: Prolyl 3-Hydroxylase Enzymes in Vertebrates

IsoformGenePrimary Collagen TargetsComplex Partners
P3H1LEPRE1Type I, II, IIICRTAP, Cyclophilin B
P3H2LEPREL1Type IVCRTAP, Cyclophilin B
P3H3LEPREL2UnknownUnknown

Substrate Specificity and Catalytic Mechanisms of Prolyl Hydroxylases

P3H enzymes exhibit stringent sequence specificity. The minimal recognition motif is Pro-3Hyp⁴-Gly, where 3Hyp⁴ denotes 4-hydroxyproline at the Y-position. This requirement positions 3-hydroxylation downstream of initial 4-hydroxylation by prolyl 4-hydroxylase (P4H). The catalytic mechanism involves:

  • Fe²⁺ Coordination: Fe²⁺ binds within the enzyme’s active site, coordinated by conserved His/Asp residues.
  • Substrate Positioning: The target proline docks such that its Cγ atom faces the Fe²⁺-bound oxygen species.
  • Oxidative Decarboxylation: α-Ketoglutarate (αKG) binds adjacent to Fe²⁺. Molecular oxygen (O₂) undergoes reductive scission: one oxygen atom oxidizes αKG to succinate + CO₂, generating a highly reactive Fe⁴⁺=O species.
  • Hydroxylation: Fe⁴⁺=O abstracts a hydrogen atom from proline’s Cγ, forming a substrate radical. Rebound hydroxylation yields 3-hydroxyproline [1] [5] [7].

Structural studies reveal P3H1 contains a double-stranded β-helix fold typical of Fe²⁺/αKG-dependent dioxygenases. Its peptide-binding cleft accommodates the collagen triple helix, explaining its preference for triple-helical substrates over single chains. Mutagenesis of residues in the substrate-binding pocket (e.g., Arg⁶⁰⁷ in human P3H1) abolishes activity, confirming precise molecular recognition [7].

Table 2: Molecular Requirements for Prolyl 3-Hydroxylation

RequirementMolecular BasisConsequence of Disruption
Xaa-Pro-Gly MotifSteric constraints in active site cleftAbolished hydroxylation
Preceding 4-Hyp (Y-pos)Hydrogen-bonding network stabilizes substrateReduced Vmax
Triple-helical ConformationActive site geometry accommodates triple helix, not unfolded chainsLoss of activity
Fe²⁺ Binding ResiduesH¹⁴⁷, D¹⁴⁹, H²⁴⁰ (human P3H1) coordinate Fe²⁺Catalytic inactivation

Role of Ascorbic Acid, α-Ketoglutarate, and Iron Cofactors in Hydroxylation

The hydroxylation reaction is absolutely dependent on four cofactors:

  • Fe²⁺: Serves as the redox center for oxygen activation. It is tightly bound in the active site but susceptible to oxidation. Ferrous iron oxidation (Fe²⁺ → Fe³⁺) irreversibly inactivates the enzyme, necessitating iron chaperone systems for metallation [5] [10].
  • α-Ketoglutarate (αKG): Acts as an obligatory co-substrate. Its oxidative decarboxylation provides energy for O₂ splitting. Km values for αKG (5–50 μM) are below cellular concentrations (100–500 μM), ensuring enzyme saturation under physiological conditions [1] [7].
  • O₂: The ultimate oxygen donor. Hypoxia reduces 3Hyp levels in collagens, though P3H has lower O₂ affinity (Km ≈ 50–100 μM) than HIF-prolyl hydroxylases (Km ≈ 100–250 μM), making it less sensitive to mild hypoxia [1].
  • Ascorbic Acid (Vitamin C): Functions stoichiometrically to reduce Fe³⁺ back to Fe²⁺ during catalytic cycling. While not consumed in the ideal reaction, side reactions oxidize Fe²⁺, requiring continuous ascorbate reduction. Scurvy manifests partly through deficient collagen 3-hydroxylation, compromising tendon and skin integrity [6] [10].

The reaction stoichiometry is:Proline + αKG + O₂ → 3-Hydroxyproline + Succinate + CO₂

Table 3: Cofactor Roles in Prolyl 3-Hydroxylase Catalysis

CofactorFunctionConsequence of Deficiency
Fe²⁺Redox center; binds and activates O₂Enzyme inactivation; collagen instability
α-KetoglutarateOxidative decarboxylation provides electrons for O₂ scissionAccumulation of unfolded procollagen
O₂Oxygen donor for hydroxyl groupReduced hydroxylation; collagen misfolding
Ascorbic AcidReduces Fe³⁺ to Fe²⁺ between catalytic cyclesScurvy: impaired wound healing, weakened collagen

Evolutionary Divergence in Hydroxyproline Biosynthesis Across Taxa

Hydroxyproline biosynthesis demonstrates remarkable evolutionary divergence:

  • Early Eukaryotes/Unicellular Algae: Hydroxyproline first appears in extensin-like glycoproteins of chlorophyte algae (e.g., Chlamydomonas). These proteins contain 3-Hyp and 4-Hyp residues modified by non-collagen-like prolyl hydroxylases. The algal enzymes utilize similar Fe²⁺/αKG-dependent mechanisms but lack stringent triple-helix substrate requirements [9] [4].
  • Land Plants: Hydroxyproline-rich glycoproteins (HRGPs) expand dramatically, comprising arabinogalactan proteins (AGPs), extensins (EXTs), and proline-rich proteins (PRPs). Extensins feature repetitive Ser-Hyp₄ motifs where Hyp is primarily 4-Hyp, though 3-Hyp occurs in specialized wall proteins. Whole-genome duplication events in plants (e.g., Pyrus bretschneideri) drove diversification of HRGPs, with 838 identified in pear, including EXT subfamilies with SP3/SP4/SP5 motifs [3] [4].
  • Invertebrates: Nematode collagens (e.g., C. elegans cuticle collagens) contain 4-Hyp but lack 3-Hyp, indicating absence or divergence of P3H orthologs. Conversely, mollusk shells incorporate 3-Hyp in matrix proteins, suggesting convergent evolution of hydroxylation pathways [7].
  • Vertebrates: 3-Hyp becomes restricted primarily to fibrillar collagens. The P3H/CRTAP/Cyclophilin B complex is conserved from fish to mammals. Notably, P3H1 knockout zebrafish exhibit skeletal defects analogous to human osteogenesis imperfecta, confirming functional conservation [7] [10].

Bacterial hydroxyproline metabolism differs fundamentally: Pseudomonas spp. catabolize hydroxyproline via epimerization to D-hydroxyproline, followed by oxidation by D-hydroxyproline dehydrogenase (a heterooligomeric flavoprotein) to Δ¹-pyrroline-4-hydroxy-2-carboxylate, then deamination to α-ketoglutarate semialdehyde. This pathway bypasses glyoxylate production, avoiding oxalate toxicity seen in mammalian disorders like primary hyperoxaluria [8].

Table 4: Evolutionary Distribution of 3-Hydroxyproline Biosynthesis

Taxonomic GroupOccurrence of 3-HypKey Enzymes/ProteinsBiological Role
Chlorophyte AlgaeExtensin-like glycoproteinsPutative P3H/P4H enzymesCell wall integrity
Angiosperms (e.g., Pear)Minor component of HRGPsProlyl 4-hydroxylases (dominant)Cell wall structure, fertility
NematodesAbsent in collagensProlyl 4-hydroxylases onlyCuticle formation
MollusksShell matrix proteinsUncharacterized hydroxylasesBiomineralization
VertebratesTypes I, II, III, IV, V, XI collagensP3H1/P3H2/P3H3 + CRTAP + Cyclophilin B complexesCollagen stability, tissue integrity

The persistence of 3-hydroxylation across taxa underscores its functional importance despite metabolic costs. In vertebrates, its restriction to select collagens suggests optimization for mechanical resilience in load-bearing tissues. Plant 3-Hyp remains less explored but may contribute to specialized cell wall architectures during development or stress responses [3] [4] [7].

Properties

CAS Number

104111-00-4

Product Name

5-Hydroxyproline

IUPAC Name

(2S)-5-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c7-4-2-1-3(6-4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4?/m0/s1

InChI Key

KYBXNPIASYUWLN-WUCPZUCCSA-N

SMILES

C1CC(NC1C(=O)O)O

Canonical SMILES

C1CC(NC1C(=O)O)O

Isomeric SMILES

C1CC(N[C@@H]1C(=O)O)O

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